molecular formula C31H25N3O3 B4889570 7,8-dimethoxy-5-(2-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline

7,8-dimethoxy-5-(2-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline

Número de catálogo: B4889570
Peso molecular: 487.5 g/mol
Clave InChI: DSYJIKLABVGREZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7,8-dimethoxy-5-(2-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline, also known as Dimebon, is a small molecule drug with potential therapeutic applications. It was initially developed as an antihistamine in Russia but has since been investigated for its potential use in treating Alzheimer's disease and Huntington's disease.

Mecanismo De Acción

The exact mechanism of action of 7,8-dimethoxy-5-(2-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline is not fully understood. It has been suggested that this compound may act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. This compound may also modulate the activity of the mitochondrial permeability transition pore, which plays a role in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can increase the activity of the enzyme AMP-activated protein kinase (AMPK), which is involved in energy metabolism. This compound has also been shown to increase the levels of the neurotransmitters dopamine and serotonin in the brain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

7,8-dimethoxy-5-(2-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline has several advantages for use in lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier, making it a potential therapeutic agent for neurodegenerative diseases. However, this compound has some limitations as well. It has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to develop more effective versions of the drug.

Direcciones Futuras

There are several future directions for research on 7,8-dimethoxy-5-(2-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline. One area of research is to further investigate the mechanism of action of this compound, which may lead to the development of more effective versions of the drug. Another area of research is to investigate the potential use of this compound in treating other neurodegenerative diseases, such as Parkinson's disease and amyotrophic lateral sclerosis (ALS). Additionally, researchers may investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects.

Métodos De Síntesis

The synthesis of 7,8-dimethoxy-5-(2-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline has been described in several research articles. One method involves the reaction of 2-methoxyphenylacetonitrile with diphenylacetonitrile in the presence of sodium methoxide to form the intermediate compound 3,4-diphenyl-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione. This intermediate is then reacted with 2,3-dimethoxy-5-methylbenzaldehyde in the presence of sodium methoxide to form this compound.

Aplicaciones Científicas De Investigación

7,8-dimethoxy-5-(2-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. In vitro studies have shown that this compound can protect neurons from cell death induced by amyloid-beta, a protein that accumulates in the brains of Alzheimer's patients. In animal models, this compound has been shown to improve cognitive function and reduce the accumulation of amyloid-beta in the brain.

Propiedades

IUPAC Name

7,8-dimethoxy-5-(2-methoxyphenyl)-1,3-diphenylpyrazolo[3,4-c]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25N3O3/c1-35-25-17-11-10-16-22(25)30-24-19-27(37-3)26(36-2)18-23(24)28-29(20-12-6-4-7-13-20)33-34(31(28)32-30)21-14-8-5-9-15-21/h4-19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYJIKLABVGREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(C4=CC(=C(C=C42)OC)OC)C(=NN3C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.